Regulatory Impurity Standard Designation: Tovorafenib Impurity 28 Qualification
Ethyl 5,6-dichloropyrimidine-4-carboxylate is officially designated and supplied as Tovorafenib Impurity 28, with detailed characterization data compliant with regulatory guidelines [1]. This formal impurity designation confers a procurement use-case that is non-transferable to structurally similar analogs (e.g., methyl 5,6-dichloropyrimidine-4-carboxylate, CAS 1554322-22-3, or 2,4-dichloro regioisomers), which lack this specific impurity monograph and would not meet regulatory submission requirements for Tovorafenib analytical development [2].
| Evidence Dimension | Regulatory impurity designation status |
|---|---|
| Target Compound Data | Designated Tovorafenib Impurity 28 with GMP-compliant characterization data |
| Comparator Or Baseline | Methyl 5,6-dichloropyrimidine-4-carboxylate (CAS 1554322-22-3) – no Tovorafenib impurity designation |
| Quantified Difference | Binary distinction: regulatory-grade impurity standard versus general research chemical |
| Conditions | Pharmaceutical analytical method development and validation per ICH guidelines |
Why This Matters
This designation creates a procurement barrier to substitution; only the ethyl ester meets the specific impurity monograph requirements for Tovorafenib analytical development, directly impacting regulatory submission timelines and compliance costs.
- [1] SynZeal. (n.d.). Tovorafenib Impurity 28 (CAS 1097250-57-1) Product Specification. SynZeal Reference Standards Catalog. View Source
- [2] Molaid. (n.d.). Methyl 5,6-dichloropyrimidine-4-carboxylate (CAS 1554322-22-3) Compound Information. Molaid Chemical Database. View Source
